molecular formula C17H19ClFN3OS B2813103 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448065-47-1

3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2813103
CAS No.: 1448065-47-1
M. Wt: 367.87
InChI Key: QULYAHKWFMHSKH-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chlorofluorophenyl group, a thiazolyl group, and a piperidinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the chlorofluorophenyl group: This step may involve halogenation reactions followed by coupling reactions.

    Formation of the amide bond: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULYAHKWFMHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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